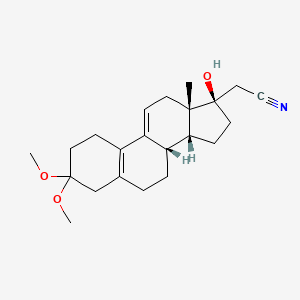
Dimethoxy Dienogest
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to dimethoxy groups often involves Diels-Alder reactions, a fundamental method in organic synthesis for creating complex molecules. For example, the total synthesis of epoxyquinols and related molecules demonstrates the use of Diels-Alder reactions with 2H-pyran derivatives, highlighting the versatility and efficiency of this method in constructing complex structures (Shoji et al., 2005; Li & Porco, 2005).
Molecular Structure Analysis
The analysis of molecular structures, especially for dimethoxy-containing compounds, can be complex due to their potential for various electronic and steric interactions. Studies on dimethoxy[2.n]metacyclophanes and similar molecules provide insights into the conformational preferences and structural characteristics of such compounds (Okada et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving dimethoxy compounds are diverse, including polyaddition reactions that offer novel polymer materials (Shi et al., 2016). These reactions expand the utility of dimethoxy groups in synthesizing materials with unique properties.
Physical Properties Analysis
The physical properties of dimethoxy compounds can vary widely depending on their structural context. For example, the study of dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones provides information on the crystal structure and physical characteristics of these compounds, which are essential for understanding their behavior and applications (Patel et al., 2022).
Chemical Properties Analysis
The chemical properties of compounds with dimethoxy groups are influenced by their molecular structure and the presence of other functional groups. The selective oxidation of methanol to dimethoxymethane, for example, illustrates the reactivity of dimethoxy compounds under specific conditions and the role of catalysts in directing these reactions (Fu & Shen, 2007).
Applications De Recherche Scientifique
Dienogest in Endometriosis Treatment
Dienogest is a synthetic oral progestogen used for treating endometriosis at a dosage of 2 mg/day. It is characterized by its high selectivity for progesterone receptors, strong progestational effects, and moderate antigonadotrophic effects, without androgenic, glucocorticoid, or mineralocorticoid activity. Clinical trials have shown Dienogest to be more effective than placebo in reducing pelvic pain associated with endometriosis and comparable to gonadotropin-releasing hormone (GnRH) agonists in terms of efficacy but with fewer hypoestrogenic effects. Long-term treatment with Dienogest has demonstrated sustained efficacy in managing endometriosis symptoms over more than a year, with a generally well-tolerated profile and high patient compliance rates due to predictable adverse effects (McCormack, 2010); (Schindler, 2011).
Progestin Therapy for Endometrial Cancer
Dienogest, as a fourth-generation progestin, has shown promise in the hormone therapy for endometriosis and is under investigation for its antitumor activity, particularly in endometrial cancer. It suppresses the proliferation of endometrial cancer-derived cell lines in vitro, indicating a potential for clinical application as a new drug for treating endometrial cancer (Banno et al., 2012).
Safety And Hazards
Dienogest is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A according to Regulation (EC) No. 1272/2008 [CLP] . It may cause harm to breast-fed children . Precautionary measures include avoiding contact during pregnancy and while nursing, and not to eat, drink or smoke when using this product .
Orientations Futures
Dienogest therapy after endometriosis surgery has been shown to reduce the risk of recurrence compared with placebo or alternative treatments . It is superior to placebo and similar to GnRHa in decreasing rate of recurrence after endometriosis surgery . These results show that dienogest is safe to use for at least five years and is an effective treatment for endometriosis for long periods .
Propriétés
IUPAC Name |
2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQICJYXLKNOT-MXEMCNAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy Dienogest | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
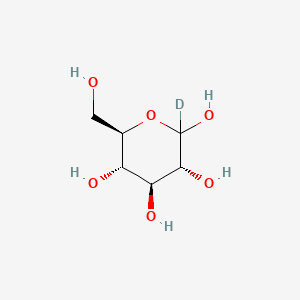
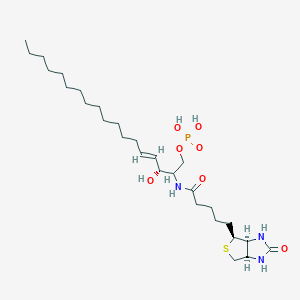
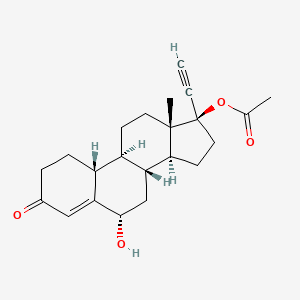

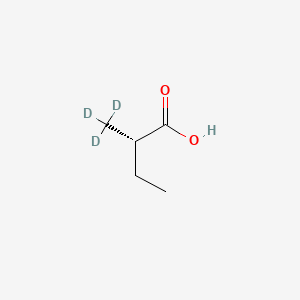
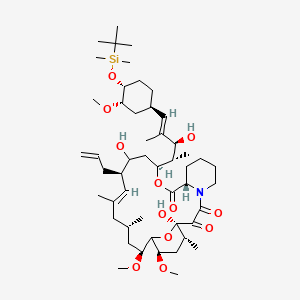
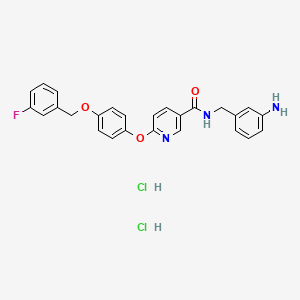
![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)
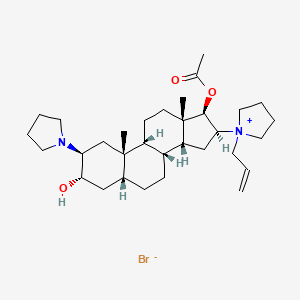
![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)